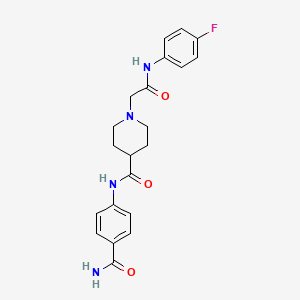

N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" often involves nucleophilic displacement reactions, with specific examples including the nucleophilic displacement of bromide with [18F]fluoride in targeted radiotracer compounds for positron emission tomography (PET) imaging studies of CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction studies, has been utilized to confirm the structures of synthesized compounds. For instance, a study detailed the characterization and biological evaluation of a compound with a similar molecular framework, confirming its structure via spectroscopic evidence and single crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving compounds of this class often include condensation reactions, demonstrated by the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, highlighting the versatility and reactivity of these compounds in creating diverse chemical structures (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

Physical properties, such as solubility, crystal structure, and melting points, are crucial for understanding the behavior of these compounds under various conditions. Although specific physical properties of "N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" were not detailed, studies on similar compounds offer insights into methodologies for analyzing these characteristics, as seen in the X-ray diffraction studies (Sanjeevarayappa et al., 2015).

Aplicaciones Científicas De Investigación

Mannich Reaction in Heterocycles Synthesis

The Mannich reaction, involving piperidinium derivatives, has been utilized for synthesizing heterocyclic compounds, such as 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, demonstrating the role of piperidine derivatives in facilitating complex chemical transformations (Dotsenko et al., 2012).

Met Kinase Inhibition for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent Met kinase inhibitors, showing promise in cancer therapy. One such analogue demonstrated tumor stasis in a human gastric carcinoma model, highlighting the potential of these compounds in oncological research (Schroeder et al., 2009).

Antibacterial Activity

Compounds with a similar structural framework have been explored for their antibacterial properties. For example, certain pyridonecarboxylic acids have shown significant activity against bacterial infections, showcasing the therapeutic potential of these chemical entities in addressing antibiotic resistance (Egawa et al., 1984).

Radiotracer Development for CB1 Cannabinoid Receptors

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide has been synthesized for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), illustrating the application of similar compounds in neuroimaging and neuroscience research (Katoch-Rouse & Horti, 2003).

Propiedades

IUPAC Name |

N-(4-carbamoylphenyl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O3/c22-16-3-7-17(8-4-16)24-19(27)13-26-11-9-15(10-12-26)21(29)25-18-5-1-14(2-6-18)20(23)28/h1-8,15H,9-13H2,(H2,23,28)(H,24,27)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZUHCUKTXCFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2490473.png)